N-(2-(N-butyl-N-ethylsulfamoyl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(N-butyl-N-ethylsulfamoyl)ethyl)benzamide is a useful research compound. Its molecular formula is C15H24N2O3S and its molecular weight is 312.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analytical Chemistry Applications
One of the notable applications of compounds structurally related to N-[2-[butyl(ethyl)sulfamoyl]ethyl]benzamide is in the development of selective electrodes for metal ion detection. For instance, a study by Saleh and Gaber (2001) demonstrated the use of a related sulpiride drug as an electroactive material for creating a PVC-based Zn2+-selective electrode. This electrode showed excellent selectivity and sensitivity for zinc ions, with potential uses in environmental and industrial monitoring (Saleh & Gaber, 2001).
Pharmacological Investigations
Research into the pharmacological effects of sulfonamide-based compounds includes exploring their potential as neuroleptic agents. Ogata et al. (1984) synthesized and tested a series of benzamides with modifications to the sulfamoyl group, revealing significant dopamine receptor blockade. This suggests potential therapeutic applications in treating disorders related to dopamine dysregulation (Ogata et al., 1984).
Materials Science
In materials science, the synthesis and characterization of compounds like N-[2-[butyl(ethyl)sulfamoyl]ethyl]benzamide facilitate the development of new materials with specific chemical and physical properties. Tang, Volkman, and Ellman (2001) described the use of tert-butanesulfinyl aldimines and ketimines for the synthesis of protected 1,2-amino alcohols, showcasing the versatility of sulfonamide derivatives in organic synthesis and materials preparation (Tang, Volkman, & Ellman, 2001).
Carbonic Anhydrase Inhibition
Supuran, Maresca, Gregáň, and Remko (2013) investigated aromatic sulfonamide inhibitors for carbonic anhydrase isoenzymes, demonstrating their potential in developing therapeutic agents for conditions where modulation of carbonic anhydrase activity is beneficial (Supuran et al., 2013).
Mechanism of Action
Target of Action
Amides, such as “N-(2-(N-butyl-N-ethylsulfamoyl)ethyl)benzamide”, often target enzymes or receptors in the body. The specific target would depend on the structure of the compound and the conditions in which it is used .
Mode of Action
Amides typically work by binding to their target and modulating its activity. This can result in a variety of effects, depending on the nature of the target and the specific interactions between it and the amide .
Biochemical Pathways
The exact biochemical pathways affected by “this compound” would depend on its specific target. Amides often affect pathways related to the function of the target enzyme or receptor .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on factors such as its chemical structure and the route of administration. Amides are typically well absorbed and can be distributed throughout the body .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific target and mode of action. These effects could range from changes in enzyme activity to alterations in cell signaling .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of “this compound”. For example, certain conditions may enhance or inhibit its ability to bind to its target .
Properties
IUPAC Name |
N-[2-[butyl(ethyl)sulfamoyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-3-5-12-17(4-2)21(19,20)13-11-16-15(18)14-9-7-6-8-10-14/h6-10H,3-5,11-13H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMLGAIHBOYYTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)CCNC(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.